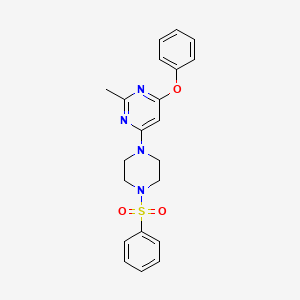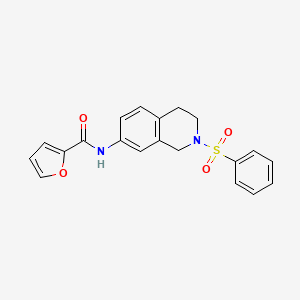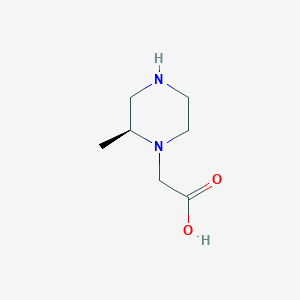
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential as a therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : The study by El-Abadelah et al. (2018) discusses an oxidative coupling of alkanones with a complex that includes a 1,2,4-triazinone derivative, demonstrating the potential of such compounds in organic synthesis and coordination chemistry (El-Abadelah et al., 2018).
Structural Characterization : Yan Shuang-hu (2014) describes the synthesis of a 1H-1,2,4-triazol derivative from 1H-1,2,4-triazol and dichlorophenyl propanoic acid, highlighting the compound's structural features through various spectroscopic techniques (Yan Shuang-hu, 2014).
Biological Activity and Drug Development : Prasad et al. (2021) explore the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, which are found in various clinical drugs. This underscores the significance of such compounds in pharmaceutical research (Prasad et al., 2021).
Antifungal Applications : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal activity against Candida strains, indicating the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).
Antioxidant Properties : Bekircan et al. (2008) prepared 1,2,4-triazole derivatives and screened them for antioxidant and antiradical activities, revealing the possibility of using these compounds as antioxidants (Bekircan et al., 2008).
Fungicidal Activity : Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives with fungicidal properties, showcasing their utility in agricultural applications (Bai et al., 2020).
Ligand Chemistry and Metal Complexes : Lo et al. (2015) investigated the properties of palladium(II), platinum(II), rhenium(I), and ruthenium(II) complexes with 1,2,3-triazole ligands, contributing to the understanding of metal-ligand interactions in coordination chemistry (Lo et al., 2015).
Spectroscopic Identification : Nycz et al. (2016) identified novel cathinone salts using a combination of spectroscopic methods, demonstrating the use of 1,2,3-triazole derivatives in forensic science (Nycz et al., 2016).
Library Generation for Drug Discovery : Roman (2013) utilized a ketonic Mannich base for generating a diverse library of compounds, indicating the role of such derivatives in drug discovery and development (Roman, 2013).
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-8-5-12(10-20)21-18-6-7-19-21/h1,3,6-7,9,12H,2,4-5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNSMKWPLZXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)



![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)


![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)
![2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B2797179.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)